2-(3-Fluoro-5-nitrophenyl)acetic acid
Overview
Description
2-(3-Fluoro-5-nitrophenyl)acetic acid is a research chemical with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol. It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of this compound involves a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid. Concentrated nitric acid is added dropwise while maintaining the temperature below 40°C .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H6FNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)
.
Scientific Research Applications
Hydroxyl Protecting Group
The utility of the (2-nitrophenyl)acetyl (NPAc) group, derived from compounds similar to 2-(3-Fluoro-5-nitrophenyl)acetic acid, has been explored for the protection of hydroxyl functions in organic synthesis. This approach is advantageous for its selectivity and the stability of the protected esters under common carbohydrate transformations. The NPAc group can be selectively removed without affecting a range of common protecting groups, showcasing its orthogonality and utility in complex molecule synthesis (Daragics & Fügedi, 2010).
Functionalized Fluorescent Dyes
Compounds bearing a nitro-phenyl group, akin to this compound, have been successfully used as precursors for functionalized fluorescent dyes. For instance, a Boranil fluorophore with a nitro-phenyl group exhibited strong luminescence after selective reduction and conversion to various derivatives, highlighting the role of such compounds in developing new materials for bioimaging and sensor applications (Frath et al., 2012).
Electrochemical Sensing Platform
Gold-copper alloy nanoparticles modified with compounds containing nitro functional groups, like this compound, have demonstrated ultrahigh sensitivity for detecting nitro aromatic toxins. This development underscores the significance of such compounds in creating sensitive sensors for environmental monitoring and safety applications (Shah et al., 2017).
Chemosensors for Metal Ions
The development of chemosensors based on this compound derivatives has led to the sensitive and selective detection of metal ions in biological and environmental samples. These chemosensors leverage the specific interactions between the functionalized compound and target ions, facilitating the development of diagnostic and analytical tools (Gui et al., 2015).
Advanced Optical Materials
Derivatives of this compound have been utilized in synthesizing advanced optical materials, such as indolizino[3,2-c]quinolines, which exhibit unique and desirable photophysical properties. These materials are promising for use as fluorescent probes in aqueous systems, indicating the compound's potential in creating sophisticated materials for optical applications (Park et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-(3-fluoro-5-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFIXAFMCSCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742638 | |
Record name | (3-Fluoro-5-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-88-2 | |
Record name | (3-Fluoro-5-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-fluoro-5-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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